Diacetylputrescine
Overview
Description
Diacetylputrescine is a compound with the molecular formula C8H16N2O2 . It is also known by other names such as Tetramethylenebisacetamide and N-acetyl-N-(4-aminobutyl)acetamide . It has a molecular weight of 172.22 g/mol .
Synthesis Analysis
Diacetylputrescine is produced by intestinal bacteria from arginine . It is synthesized by two main pathways (from ornithine and arginine), but recently a third pathway from citrulline was reported in sesame plants .
Molecular Structure Analysis
The molecular structure of Diacetylputrescine includes elements such as carbon, hydrogen, nitrogen, and oxygen . The IUPAC name for Diacetylputrescine is N-acetyl-N-(4-aminobutyl)acetamide .
Physical And Chemical Properties Analysis
Diacetylputrescine has a molecular weight of 172.22 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 . It also has a Topological Polar Surface Area of 63.4 Ų .
Scientific Research Applications
Diacetylputrescine and its analog hexamethylenebisacetamide (HMBA) inhibit the expression of the c-myc oncogene in activated human B-lymphocytes. This suggests a regulatory role in B-cell activation (Luk Gd & Canellakis Zn, 1990).
In vitro studies show that diacetylputrescine and its analogs inhibit the proliferative response of human B lymphocytes, indicating a specific effect on B cell activation by anti-mu or Staphylococcal aureus (SAC) stimulation (J. Lacy, W. Summers, & Z. N. Canellakis, 1985).
Diacetylputrescine shows immunomodulatory properties by inhibiting murine B lymphocyte activation induced by endotoxins like LPS, LAP, and 8-BrcGMP, without affecting DNA synthesis. This supports its role as an immunomodulatory agent (J. Ryan, P. Bondy, L. Gobran, & Z. N. Canellakis, 1984).
Research on chronic lymphocytic leukemia (CLL) demonstrates the effect of diacetylputrescine analogs in inhibiting the proliferative response of cultured lymphocytes from CLL patients. This indicates a potential therapeutic application in CLL (Z. N. Canellakis, C. A. Portlock, & P. Bondy, 1989).
Diacetylputrescine has been found to potentiate natural killer cell activity and tumor immunity, enhancing the cytolytic activity against tumor cells and increasing survival time in mice with tumors (T. Bowlin, A. Rosenberger, D. Stemerick, & M. L. Edwards, 1990).
It's also studied as a potential biomarker for lung cancer, with increased levels of N-acetylputrescine associated with the progression of squamous cell carcinoma of the lung (SCCL) (Ran Liu, Pei Li, Cathy Wenchuan Bi, R. Ma, Yidi Yin, Kaishun Bi, & Qing Li, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-acetyl-N-(4-aminobutyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(11)10(8(2)12)6-4-3-5-9/h3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRLWEMEJAYEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCN)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184752 | |
Record name | Diacetylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetylputrescine | |
CAS RN |
3073-57-2 | |
Record name | Diacetylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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